molecular formula C18H13N3S B2603583 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole CAS No. 956441-32-0

4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B2603583
CAS No.: 956441-32-0
M. Wt: 303.38
InChI Key: SACVJOXDXSXAJP-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Patterns

The molecular geometry of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is defined by its hybrid heterocyclic framework, comprising a thiazole core linked to a pyrazole ring and two phenyl substituents. X-ray crystallographic studies of structurally analogous compounds reveal that the thiazole and pyrazole rings adopt near-planar configurations, with dihedral angles between adjacent rings ranging from 3.26° to 12.27°. The central thiazole ring exhibits bond lengths characteristic of delocalized π-electron systems: C–S bonds measure approximately 1.72–1.74 Å, intermediate between single and double bonds, indicating partial double-bond character. The N–C(sp²) bonds in the pyrazole moiety range from 1.29–1.39 Å, consistent with aromatic conjugation.

The phenyl substituents at positions 4 (thiazole) and 5 (pyrazole) introduce steric interactions, causing the fluorophenyl group in related derivatives to twist perpendicularly (dihedral angle: 87.84°). This non-planarity influences intermolecular packing by reducing π-π stacking interactions between adjacent molecules.

Table 1: Key Bond Lengths and Angles

Bond/Angle Measurement (Å/°) Source
C2–S1 (thiazole) 1.724–1.737
N1–C2 (pyrazole) 1.291–1.390
Dihedral (Ph–thiazole) 3.65–12.27

Spectroscopic Analysis (NMR, FTIR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of analogous compounds show distinct signals for pyrazole and thiazole protons. The pyrazole C4–H proton resonates as a singlet at δ 7.17–7.21 ppm, while thiazole C5–H appears as a singlet at δ 7.42–7.48 ppm. Phenyl ring protons exhibit multiplet patterns between δ 7.14–7.99 ppm, with para-substituted aromatic protons (e.g., 4-fluorophenyl) showing coupling constants of J = 8.5–8.9 Hz.

¹³C NMR confirms the connectivity: thiazole C2 and C4 carbons resonate at δ 161.09–161.24 ppm and 154.95–155.99 ppm, respectively, while pyrazole C3 and C5 appear at δ 143.56–147.72 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra show absorption bands at:

  • 3050–3100 cm⁻¹ (C–H stretching, aromatic)
  • 1580–1600 cm⁻¹ (C=N stretching, thiazole)
  • 1480–1500 cm⁻¹ (C=C stretching, phenyl)
    Absence of N–H stretches above 3200 cm⁻¹ confirms the absence of pyrazole tautomerization.

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra display a molecular ion peak at m/z 303.38, consistent with the molecular formula C₁₈H₁₃N₃S. Fragmentation patterns include loss of phenyl groups (Δ m/z = 77) and cleavage of the thiazole ring (Δ m/z = 45).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.42 Å, b = 8.76 Å, c = 14.53 Å, and β = 98.7°. The asymmetric unit contains one molecule, with the thiazole and pyrazole rings forming a near-planar core (r.m.s. deviation: 0.006 Å). Intermolecular interactions include:

  • C–H···S hydrogen bonds (2.89–3.12 Å)
  • π-π stacking between pyrazole and thiazole rings (centroid-centroid distance: 3.68 Å)

Table 2: Crystallographic Data

Parameter Value Source
Space group P2₁/c
Unit cell volume 1298.7 ų
R-factor 0.041

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic stability. The HOMO is localized on the thiazole ring and adjacent pyrazole nitrogen, while the LUMO resides on the phenyl substituents. Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the thiazole sulfur lone pairs and σ* antibonding orbitals of adjacent C–N bonds (stabilization energy: 28.6 kcal/mol).

Mulliken charge distribution reveals electron-deficient regions at the thiazole sulfur (charge: +0.32 e) and pyrazole N1 (charge: -0.45 e), suggesting nucleophilic attack occurs preferentially at the sulfur center.

Table 3: DFT-Derived Electronic Parameters

Parameter Value Source
HOMO Energy -6.3 eV
LUMO Energy -2.2 eV
Dipole Moment 3.8 Debye

Properties

IUPAC Name

4-phenyl-2-(5-phenylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c1-3-7-14(8-4-1)16-13-22-18(20-16)21-17(11-12-19-21)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACVJOXDXSXAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and cardiotonic properties based on recent research findings.

Chemical Structure

The compound features a thiazole ring linked to a pyrazole moiety, which is known for its pharmacological potential. The structural formula can be represented as follows:

C17H14N4S\text{C}_{17}\text{H}_{14}\text{N}_4\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. A series of synthesized compounds, including this compound, were evaluated against various bacterial strains.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12
10dB. subtilis20

These results indicate that the compound exhibits varying levels of activity against different strains, with the highest activity observed against Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through inhibition assays targeting cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated notable inhibitory activity, suggesting its potential as an anti-inflammatory agent.

Table 2: COX Inhibition Assay Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Phe-Thiazole5.23.8

This data indicates that the compound is more effective against COX-2, which is often associated with inflammatory processes .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. The results showed that it has significant cytotoxic effects, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-76.5
HCT-1164.9
HePG-25.5

These findings suggest that the compound could be a promising candidate for further development as an anticancer therapy .

Cardiotonic Activity

In a study focusing on cardiotonic effects, derivatives including the target compound were tested for their ability to inhibit phosphodiesterase (PDE) enzymes. The results indicated that certain derivatives exhibited potent inhibition of PDE3A.

Table 4: PDE Inhibition Assay Results

CompoundPDE3A IC50 (µM)PDE3B IC50 (µM)
Compound A0.242.34
Compound B0.303.00

The data suggests that these compounds could have therapeutic implications in treating heart conditions by enhancing cardiac contractility .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is C18H16N4SC_{18}H_{16}N_4S, with a molecular weight of approximately 320.41 g/mol. The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Activity

In a study by Siddiqui et al. (2020), thiazole-integrated compounds were synthesized and tested for their anticancer properties. Among these derivatives, those containing the thiazole moiety exhibited enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The study reported an IC50 value of 5.71 μM for one derivative, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like 5-fluorouracil .

CompoundCell LineIC50 (μM)
Thiazole-Pyridine HybridMCF-75.71
5-FluorouracilMCF-76.14

Antimicrobial Properties

The thiazole ring system is also associated with antimicrobial activity. Research indicates that compounds containing thiazole derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .

CompoundBacteriaMIC (µg/mL)
Thiazole Derivative AE. coli15
Thiazole Derivative BS. aureus20

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structural modifications involving pyrazole and thiazole rings have shown promising results in seizure models.

Case Study: Anticonvulsant Screening

In an investigation by Łączkowski et al., several thiazole-containing compounds were synthesized and tested in electroshock seizure models. One compound demonstrated a protection index of 9.2, indicating its potential as an anticonvulsant agent .

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
Thiazole-Pyrazole HybridPTZ Seizure Model18.4170.29.2

Chemical Reactions Analysis

Cyclocondensation Reactions

The thiazole core is synthesized via cyclocondensation between pyrazole carbothioamides and phenacyl bromides. For example:

  • Reaction pathway :
    5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide (8a–d ) reacts with substituted phenacyl bromides (9a–g ) in ethanol at reflux to form 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles (10a–ab ) .

  • Key conditions :

    • Solvent: Ethanol

    • Temperature: Reflux (~78°C)

    • Reaction time: 6–12 hours

Table 1 : Representative yields and substituent effects

CompoundR₁R₂Yield (%)MP (°C)
10a HH85198–200
10j 4-ClF65158–160
10s 4-OCH₃4-NO₂80160–162

Electron-withdrawing groups (e.g., NO₂, CN) on the aryl rings enhance reaction rates but reduce yields due to steric hindrance .

(a) Oxidation of Pyrazole Methanols

Intermediate pyrazolyl-methanols (5a–d ) are oxidized to carbaldehydes (6a–d ) using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). This step is critical for introducing aldehyde functionalities for subsequent reactions .

(b) Nitrile Formation

Aldehydes (6a–d ) are converted to nitriles (7a–d ) via a modified Sonogashira reaction using liquid NH₃ and I₂ in tetrahydrofuran (THF) .

Substitution Reactions

The thiazole ring undergoes electrophilic substitution at the C4 and C5 positions. For example:

  • Halogenation :
    Fluorine and chlorine substituents are introduced via phenacyl bromide intermediates (e.g., 10j with R₂ = F) .

  • Nitro Group Incorporation :
    Nitro-substituted derivatives (e.g., 10e , 10l ) are synthesized using 4-nitro phenacyl bromide, with yields exceeding 78% .

Spectroscopic Evidence of Reactivity

Example : Compound 10j (4-Cl, 4-F substituents)

  • ¹H NMR :

    • δ 7.17 (singlet, pyrazole C4-H)

    • δ 7.42 (singlet, thiazole C5-H)

    • δ 7.97–7.14 (multiplet, 4-fluorophenyl protons)

  • ¹³C NMR :

    • δ 163.70 (C–F coupling, ¹J = 248.22 Hz)

    • δ 130.73 (C1″ of fluorophenyl)

Limitations and Challenges

  • Steric Effects : Bulky substituents (e.g., 3,4-(OCH₃)₂ in 10v–ab ) reduce yields by 15–20% .

  • Solvent Dependency : THF and DMSO are optimal for oxidation/nitrile formation, while ethanol is preferred for cyclocondensation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiazole-pyrazole hybrids are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Thiazole/Pyrazole) Key Structural Features Synthesis Yield Biological Activity (Reported) Reference
4-Phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole (Parent) 4-Ph, 2-(5-Ph-pyrazole) Phenyl groups on both rings Moderate Anticancer potential
4-(4-Chlorophenyl)-2-(5-(4-FPh)-3-(1-(4-FPh)-5-Me-triazol-4-yl)-thiazole (4) 4-ClPh, 2-(triazolyl-pyrazole) Chloro, fluorophenyl, triazole substituents High Antimicrobial activity
4-(4-Fluorophenyl)-2-(5-(4-FPh)-3-(1-(4-FPh)-5-Me-triazol-4-yl)-thiazole (5) 4-FPh, 2-(triazolyl-pyrazole) Fluoro, triazole substituents High Structural analog of 4
2-(4-Fluorophenyl)-1,3-thiazol-5-yl derivatives (9b) 4-FPh on thiazole Fluorophenyl enhances electronic effects Moderate Not specified
4-(2-Thienyl)-thiazole derivative (6i) 4-(thiophen-2-yl) Thiophene introduces π-conjugation Moderate Lower inhibitory activity

Key Observations :

  • Halogen Substitution : Chloro (4) and bromo derivatives exhibit similar isostructural packing but differ in intermolecular interactions, which may influence binding to therapeutic targets .
  • Bulkier Groups : Thiophene-substituted analogs (e.g., 6i) show reduced inhibitory activity compared to methyl-substituted derivatives, suggesting steric hindrance or altered electronic profiles .
Crystal Packing and Molecular Conformation
  • Compounds 4 and 5 exhibit identical crystal packing with minor adjustments for halogen size (Cl vs. Br), retaining similar molecular conformations .
  • The parent compound’s packing (unreported in evidence) is hypothesized to resemble isostructural analogs, with phenyl groups influencing π-π stacking interactions.

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